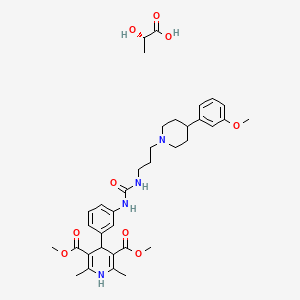

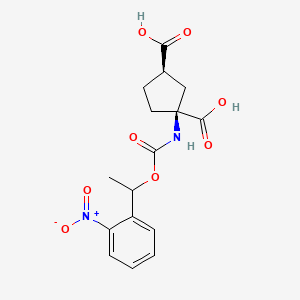

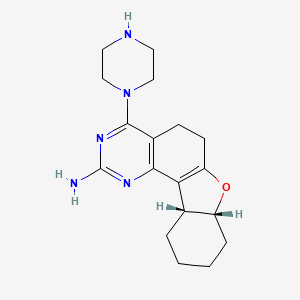

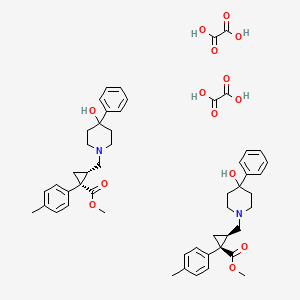

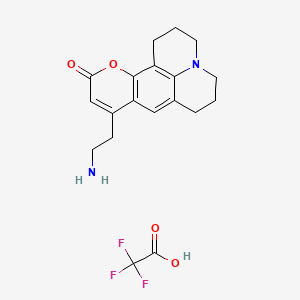

2-(3,6-Di(azetidin-1-yl)xanthylium-9-yl)-4-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)benzoate

Übersicht

Beschreibung

Fluorescent dye; supplied as an NHS ester for coupling to primary amine groups. Compatible with self-labeling tag systems, e.g. HaloTag® and SNAP-tag®. Suitable for confocal fluorescent imaging and super resolution microscopy (SRM) techniques, such as dSTORM (live and fixed cells). Cell permeable. Excitation maximum = 549 nm; emission maximum = 571 nm; Quantum yield = 0.88; Extinction coefficient = 101,000 M-1cm-1; A280 correction factor is 0.169. HaloTag is a trademark of Promega Corporation, and SNAP-tag is a trademark of New England BioLabs, Inc.

Wissenschaftliche Forschungsanwendungen

Chromophore Units in Conducting Polymers

A study by Yigit et al. (2015) explored derivatives of 2,5-dithienylpyrrole (SNS), including azobenzene, coumarin, and fluorescein, which are related to 2-(3,6-Di(azetidin-1-yl)xanthylium-9-yl)-4-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)benzoate. These compounds, when combined with a poly(2,5-dithienylpyrrole) (PSNS) backbone, significantly influence the electronic and optoelectronic behaviors of conducting polymers. This research contributes to understanding the application of such compounds in electrochromic devices and optoelectronics.

Hybrid Anti-inflammatory Pharmaceuticals

Kodela et al. (2012) synthesized new hybrids of aspirin, including NOSH compounds that resemble the structure of 2-(3,6-Di(azetidin-1-yl)xanthylium-9-yl)-4-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)benzoate. These compounds exhibit significant growth inhibition in various human cancer cell lines, indicating potential applications in anti-inflammatory and cancer treatment pharmaceuticals. See their findings here.

New Hybrid Anticonvulsants

Kamiński et al. (2015) investigated derivatives of 2-(2,5-dioxopyrrolidin-1-yl)propanamide and 2-(2,5-dioxopyrrolidin-1-yl)butanamide, similar in structure to the compound , for their potential as new hybrid anticonvulsant agents. Their research indicates significant potential in developing new treatments for epilepsy. Details of their research can be found here.

Synthesis of Heterobifunctional Coupling Agents

Reddy et al. (2005) developed an efficient synthesis method for a heterobifunctional coupling agent closely related to 2-(3,6-Di(azetidin-1-yl)xanthylium-9-yl)-4-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)benzoate. This advancement is critical for chemoselective conjugation in proteins and enzymes, indicating its application in biochemical research and drug development. Read more about their work here.

Coordination with Rhenium Complexes

Habarurema et al. (2019) reported on rhenium complexes that include derivatives similar to the compound . Their findings offer insights into the reactivity and potential applications of these complexes in catalysis and material science. Find the details of their study here.

Wirkmechanismus

Target of Action

The primary targets of this compound are specific molecules inside living cells . The compound is used as a fluorescent dye to label these biomolecules .

Mode of Action

The compound interacts with its targets by binding to them and emitting fluorescence . This allows the labeled biomolecules to be visualized under a fluorescence microscope .

Biochemical Pathways

Instead, it is used to study these pathways by labeling the molecules involved . The fluorescence emitted by the compound can be used to track the movement and interactions of these molecules, providing insights into the workings of the pathway .

Result of Action

The primary result of the compound’s action is the production of fluorescence when it binds to its target molecules . This allows the targets to be visualized and studied under a microscope .

Action Environment

The action of the compound can be influenced by various environmental factors. For example, the intensity of the fluorescence can be affected by the pH and temperature of the environment . Additionally, the compound’s stability and efficacy can be influenced by the presence of other chemicals in the environment .

Eigenschaften

IUPAC Name |

2-[3-(azetidin-1-ium-1-ylidene)-6-(azetidin-1-yl)xanthen-9-yl]-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H25N3O7/c35-27-9-10-28(36)34(27)41-31(39)18-3-6-21(30(37)38)24(15-18)29-22-7-4-19(32-11-1-12-32)16-25(22)40-26-17-20(5-8-23(26)29)33-13-2-14-33/h3-8,15-17H,1-2,9-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWUIXAGWHCMXHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C2=CC3=C(C=C2)C(=C4C=CC(=[N+]5CCC5)C=C4O3)C6=C(C=CC(=C6)C(=O)ON7C(=O)CCC7=O)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H25N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

551.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,6-Di(azetidin-1-yl)xanthylium-9-yl)-4-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)benzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.